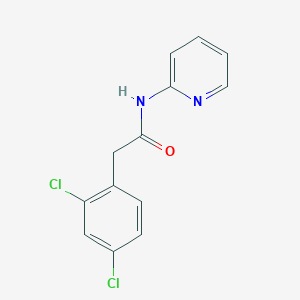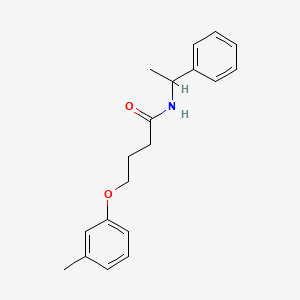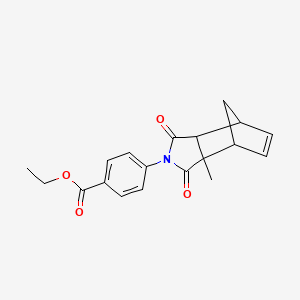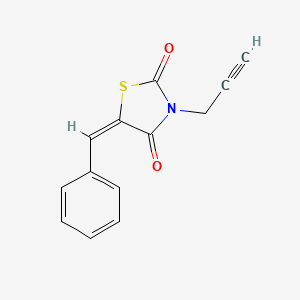![molecular formula C11H12N4O2S2 B4906147 2-(METHYLAMINO)-5-{[2-(2-THIENYL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE](/img/structure/B4906147.png)
2-(METHYLAMINO)-5-{[2-(2-THIENYL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(METHYLAMINO)-5-{[2-(2-THIENYL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a thienyl group, and an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(METHYLAMINO)-5-{[2-(2-THIENYL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thienyl boronic acid or stannane.
Amidation Reaction: The final step involves the formation of the amide bond through a condensation reaction between the thiazole derivative and the appropriate acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(METHYLAMINO)-5-{[2-(2-THIENYL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Applications De Recherche Scientifique
2-(METHYLAMINO)-5-{[2-(2-THIENYL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a ligand for studying protein interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(METHYLAMINO)-5-{[2-(2-THIENYL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole and thienyl groups could play a role in binding to these targets, while the amide linkage might influence the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(METHYLAMINO)-5-{[2-(2-FURYL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE: Similar structure but with a furan ring instead of a thienyl group.
2-(METHYLAMINO)-5-{[2-(2-PHENYL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE: Similar structure but with a phenyl group instead of a thienyl group.
Uniqueness
The presence of the thienyl group in 2-(METHYLAMINO)-5-{[2-(2-THIENYL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different aromatic groups.
Propriétés
IUPAC Name |
2-(methylamino)-5-[(2-thiophen-2-ylacetyl)amino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S2/c1-13-11-15-8(9(12)17)10(19-11)14-7(16)5-6-3-2-4-18-6/h2-4H,5H2,1H3,(H2,12,17)(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYOEGQFNYAOJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(S1)NC(=O)CC2=CC=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B4906081.png)
![4-[3-[4-(4-Nitrophenyl)piperazin-1-yl]butyl]phenol](/img/structure/B4906083.png)
![4-(3-methoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4906103.png)
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyloxamide](/img/structure/B4906109.png)

![N-(2-bicyclo[2.2.1]heptanyl)-1,3-benzodioxol-5-amine](/img/structure/B4906122.png)



![N-benzyl-2-[(2,3-difluorophenoxy)methyl]-N-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B4906141.png)
![N-(diphenylmethyl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B4906143.png)
methanone](/img/structure/B4906161.png)
